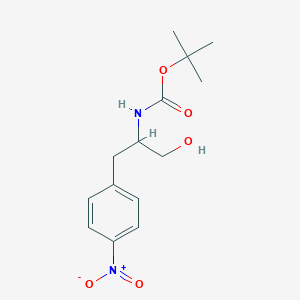
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester typically involves the hydroboration of 2,6,6-trimethylcyclohexene followed by esterification with pinacol. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) and pinacol in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Produces 2,6,6-trimethylcyclohexanol.
Reduction: Produces 2,6,6-trimethylcyclohexane.
Substitution: Produces various substituted cyclohexenes depending on the reactants used.
Applications De Recherche Scientifique
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug intermediates.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and materials.
Mécanisme D'action
The compound exerts its effects through the formation of carbon-boron bonds, which can be further transformed into various functional groups. The molecular targets include electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The pathways involved often include transmetalation, oxidative addition, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Uniqueness
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester is unique due to its cyclic structure and the presence of three methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions requiring selective activation and transformation .
Propriétés
Formule moléculaire |
C15H27BO2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2,6,6-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-9-8-10-13(2,3)12(11)16-17-14(4,5)15(6,7)18-16/h8-10H2,1-7H3 |
Clé InChI |
YZDFHKSIBAOTNP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)


